Ethyl chlorocyanoacetate

描述

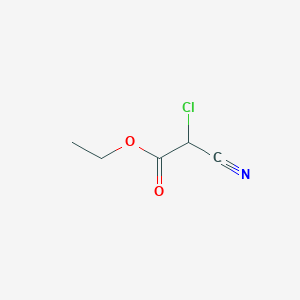

Ethyl chlorocyanoacetate is a useful research compound. Its molecular formula is C5H6ClNO2 and its molecular weight is 147.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Ethyl chlorocyanoacetate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential antibacterial properties, particularly against Gram-positive and certain Gram-negative pathogens. The compound has been utilized in the development of new medicaments aimed at treating bacterial infections, highlighting its relevance in addressing antibiotic resistance issues prevalent in modern medicine .

Case Study: Antibacterial Agents

- Objective : To evaluate the effectiveness of this compound derivatives against bacterial strains.

- Method : Synthesis of various derivatives followed by in vitro testing against selected bacterial strains.

- Findings : Certain derivatives exhibited broad-spectrum antibacterial activity, suggesting potential for development into new therapeutic agents.

Agricultural Chemistry

In agricultural applications, this compound is recognized for its role in synthesizing agrochemicals such as herbicides and insecticides. Its reactivity allows for the formation of compounds that can effectively target pests and weeds, contributing to crop protection strategies.

Data Table: Agrochemical Applications

| Compound Derived from this compound | Application Type | Target Organism | Efficacy |

|---|---|---|---|

| Cyanoacetic anilides | Herbicide | Various weeds | High |

| Organophosphorus derivatives | Insecticide | Specific insects | Moderate |

Organic Synthesis

This compound is also employed as a building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it a valuable reagent for creating more complex molecules.

Synthesis Pathways

- Reactions with Amines : this compound reacts with amines to form cyanoacetic amides, which are useful intermediates in synthesizing pharmaceuticals and agrochemicals .

- Cyclization Reactions : It can participate in cyclization reactions to produce heterocyclic compounds, which are essential in drug discovery.

Case Study: Synthesis of Cyanoacetic Derivatives

- Research Focus : Investigating the synthesis of cyanoacetic derivatives from this compound.

- Methodology : Employing various reaction conditions to optimize yield and purity.

- Results : Successful synthesis of multiple derivatives with varying biological activities was achieved, showcasing the compound's versatility.

Case Study: Development of Antituberculous Agents

- Objective : To explore the use of this compound in creating antituberculous agents.

- Method : Synthesis followed by biological evaluation against Mycobacterium tuberculosis.

- Outcome : Some synthesized compounds showed promising activity, indicating potential for further development into therapeutic agents .

化学反应分析

Perkow Reaction with Phosphites

Ethyl chlorocyanoacetate reacts with trialkyl phosphites to form vinyl phosphorates via the Perkow mechanism rather than the Arbuzov pathway. This reaction involves nucleophilic attack by the phosphite at the carbonyl carbon, followed by chloride elimination and enol-phosphate formation .

Example reaction:

Experimental Conditions

Key Findings

-

The product retains chlorine atoms on the vinyl group.

-

IR and elemental analysis confirm the phosphorate structure, with characteristic P=O (1250 cm⁻¹) and C≡N (2220 cm⁻¹) stretches .

-

Toxicity studies show that derived phosphorates exhibit cholinesterase inhibition, with LD₅₀ values in mice ranging from 5–25 mg/kg .

Nucleophilic Substitution Reactions

The chloro group in this compound acts as a leaving group in SN² reactions, enabling substitution with amines, thiols, or alkoxides.

Example: Reaction with sodium hydride and active methylene compounds (e.g., malononitrile):

Conditions

Hydrolysis and Acid-Catalyzed Decomposition

Under acidic conditions, this compound undergoes hydrolysis or decomposition:

Hydrolysis:

Acid-Catalyzed Decomposition

Treatment with acetic acid at 110°C cleaves the molecule into chloromalonic acid derivatives and acetyl phosphorates :

Key Data

| Product | Yield (%) | Conditions |

|---|---|---|

| Chloromalonate | 60–70 | 5 hr reflux in toluene |

| Acetyl phosphorate | 30–40 | 5 hr reflux in toluene |

Cyclization Reactions

This compound participates in heterocycle synthesis. For example, with guanidine, it forms pyrimidine derivatives:

Conditions

Comparative Reactivity Table

属性

CAS 编号 |

18964-26-6 |

|---|---|

分子式 |

C5H6ClNO2 |

分子量 |

147.56 g/mol |

IUPAC 名称 |

ethyl 2-chloro-2-cyanoacetate |

InChI |

InChI=1S/C5H6ClNO2/c1-2-9-5(8)4(6)3-7/h4H,2H2,1H3 |

InChI 键 |

XLKNEDJUGDVJDP-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(C#N)Cl |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。